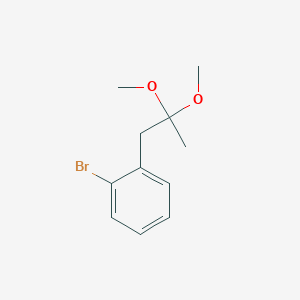

1-Bromo-2-(2,2-dimethoxypropyl)benzene

Description

1-Bromo-2-(2,2-dimethoxypropyl)benzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at position 1 and a 2,2-dimethoxypropyl group at position 2. The 2,2-dimethoxypropyl substituent consists of a propyl chain with two methoxy groups attached to the central carbon, forming a dimethyl acetal structure. This compound serves as a versatile intermediate in organic synthesis, particularly in coupling reactions and the construction of complex molecules such as hydroacenes or indole derivatives . Its synthesis typically involves oxidation of a propanol precursor followed by acetal protection, yielding a colorless oil with moderate to high efficiency (e.g., 95% yield in ) .

Properties

Molecular Formula |

C11H15BrO2 |

|---|---|

Molecular Weight |

259.14 g/mol |

IUPAC Name |

1-bromo-2-(2,2-dimethoxypropyl)benzene |

InChI |

InChI=1S/C11H15BrO2/c1-11(13-2,14-3)8-9-6-4-5-7-10(9)12/h4-7H,8H2,1-3H3 |

InChI Key |

BHOVSXBINUEBHV-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1Br)(OC)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-bromo-2-(2,2-dimethoxypropyl)benzene, highlighting differences in substituents, synthesis, and applications:

Key Comparative Insights:

Substituent Reactivity :

- The dimethoxypropyl group in this compound acts as a protected carbonyl, enabling controlled deprotection to a ketone in multi-step syntheses. This contrasts with the methoxyethyl group (in 1-bromo-2-(2-methoxyethyl)benzene), which lacks such versatility but offers greater stability under acidic conditions .

- The chloro-methylpropyl group (in 1-bromo-2-(2-chloro-2-methylpropyl)benzene) introduces both steric bulk and electrophilicity, enhancing reactivity in substitution reactions compared to the electron-rich dimethoxypropyl analog .

Synthetic Efficiency :

- The dimethoxypropyl derivative is synthesized via oxidation and acetalation (95% yield), outperforming the methoxyethyl analog (84% yield via Pd catalysis) .

- Hydrochlorination methods (e.g., for 1-bromo-2-(2-chloro-2-methylpropyl)benzene) achieve near-quantitative yields (95%), highlighting the efficiency of B(C₆F₅)₃-catalyzed reactions .

Applications :

- Dimethoxypropyl derivatives are pivotal in gold(I)-catalyzed hydroacene synthesis, leveraging the acetal’s ability to stabilize reactive intermediates .

- Methoxyethyl and chloro-methylpropyl analogs are preferred in pharmaceutical contexts (e.g., Elironrasib intermediates) due to their compatibility with cross-coupling reactions .

- Naphthalene-based analogs (e.g., 1-bromo-2-(3,3-dimethoxypropyl)naphthalene) expand π-conjugation, making them valuable in materials science .

Steric and Electronic Effects :

- The dimethoxypropyl group imposes moderate steric hindrance while donating electron density via methoxy groups, favoring electrophilic aromatic substitution.

- Isopropyl substituents (e.g., in 1-bromo-2-isopropylbenzene) offer minimal electronic perturbation but significant steric shielding, limiting reactivity at the bromine site .

Research Findings and Trends

- Stability : Dimethoxypropyl acetals are acid-labile, necessitating careful handling in acidic environments. In contrast, methoxyethyl ethers exhibit broader pH stability .

- Market Viability : Compounds like 1-bromo-2-isopropylbenzene dominate industrial markets due to simpler synthesis and lower production costs, whereas dimethoxypropyl variants remain niche intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.